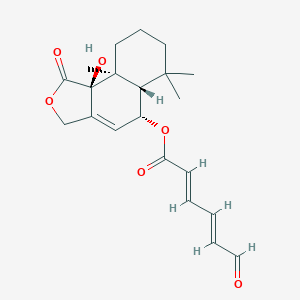
Tris(4-methylphenyl)sulfanium bromide
Vue d'ensemble
Description
Tris(4-methylphenyl)sulfanium bromide, also known as TMSB, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. It is a type of sulfonium salt that is commonly used as a reagent in organic chemistry reactions . Its unique properties make it a valuable tool in the synthesis of various compounds.
Molecular Structure Analysis
The molecular formula of Tris(4-methylphenyl)sulfanium bromide is C21H21BrS . The molecular weight is 385.36044 . Unfortunately, the detailed molecular structure analysis is not available in the retrieved sources.Chemical Reactions Analysis
Tris(4-methylphenyl)sulfanium bromide is commonly used as a reagent in organic chemistry reactions, specifically in the synthesis of sulfonamides and sulfonylureas. It has been used in the development of new drugs, such as antitumor agents and antidiabetic drugs. Additionally, it has been used as a catalyst in various reactions, including the synthesis of cyclic carbonates and the epoxidation of alkenes.Physical And Chemical Properties Analysis
The melting point of Tris(4-methylphenyl)sulfanium bromide is 247.5-248.0 °C . Unfortunately, the other physical and chemical properties such as boiling point, density, etc., are not available in the retrieved sources.Mécanisme D'action
Tris(4-methylphenyl)sulfanium bromide acts as a sulfonating agent in organic chemistry reactions. In biological systems, it has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a role in the regulation of acid-base balance in the body. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis.
Propriétés
IUPAC Name |
tris(4-methylphenyl)sulfanium;bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21S.BrH/c1-16-4-10-19(11-5-16)22(20-12-6-17(2)7-13-20)21-14-8-18(3)9-15-21;/h4-15H,1-3H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILMKIFUAABITSV-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)[S+](C2=CC=C(C=C2)C)C3=CC=C(C=C3)C.[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21BrS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30621525 | |
| Record name | Tris(4-methylphenyl)sulfanium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30621525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tris(4-methylphenyl)sulfanium bromide | |
CAS RN |
3744-11-4 | |
| Record name | Tris(4-methylphenyl)sulfanium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30621525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![4'-Bromo-10-phenyl-10H-spiro[acridine-9,9'-fluorene]](/img/structure/B3338643.png)

![3'-Bromo-10,10-dimethyl-Spiro[anthracene-9(10H),9'-[9H]fluorene]](/img/structure/B3338656.png)
![11,12-Dimethoxy-7-methyl-6,7,7a,8-tetrahydro-5h-[1,3]benzodioxolo[6,5,4-de]benzo[g]quinoline](/img/structure/B3338662.png)
![2-Propenoic acid, 2-methyl-, 2-[(hexahydro-2-oxo-3,5-methano-2H-cyclopenta[b]furan-6-yl)oxy]-2-oxoethyl ester](/img/structure/B3338667.png)
![[1,1'-Biphenyl]-4,4'-diamine, N4,N4'-di-1-naphthalenyl-N4-phenyl-](/img/structure/B3338672.png)
![1-(methoxymethyl)-9H-pyrido[3,4-b]indole](/img/structure/B3338683.png)

![5,15-Dihydroxy-2,9,26-trimethyl-3,19,23,28-tetraoxaoctacyclo[16.9.1.118,27.01,5.02,24.08,17.09,14.021,26]nonacosa-11,13-diene-4,10,22,29-tetrone](/img/structure/B3338703.png)